4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-5-3-16(4-6-18)7-11-20-19(24)22-13-8-17(9-14-22)15-23-12-2-10-21-23/h2-6,10,12,17H,7-9,11,13-15H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPYLMPQALEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The compound shares a piperidine-carboxamide backbone with several analogs:
- Compound: (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide hydrochloride. Key Differences: Incorporates a piperazine linker, indazole, and quinolinone groups. The increased complexity (MW: 675.28 g/mol) likely enhances target specificity but reduces bioavailability compared to the simpler methoxyphenethyl substituent in the target compound .
- Compound : 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide.
Functional Group Analysis
- Pyrazole Substituents :
- The target compound’s pyrazole is unsubstituted, whereas ’s analog has 3,5-dimethyl groups. Methylation typically increases metabolic stability but may introduce steric hindrance .
- ’s pyrazolo[3,4-b]pyridine core (C21H22N6O, MW: 374.4 g/mol) replaces piperidine with a fused heterocycle, likely altering binding kinetics .
- Aromatic Moieties :
Pharmacological and Physicochemical Properties (Inferred)
Research Implications
- Structural Insights : The use of SHELX programs () for crystallography suggests that conformational analysis of these compounds is feasible, aiding in rational drug design .
- Therapeutic Potential: Pyrazole-piperidine hybrids are explored for kinase inhibition (e.g., JAK/STAT pathways) or serotonin receptor modulation. The methoxyphenethyl group may confer selectivity for aminergic receptors .
- SAR Trends :
- Substitution at the carboxamide nitrogen (e.g., phenethyl vs. phenylmethyl) significantly impacts lipophilicity and target engagement.
- Pyrazole methylation () improves metabolic stability but may reduce binding affinity due to steric effects .
Biological Activity
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic organic compound notable for its diverse biological activities. This compound features a complex structure that includes a piperidine ring, a pyrazole moiety, and a methoxyphenethyl group, which contribute to its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 336.41 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that this compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects such as:
- Anti-inflammatory : Potentially reduces inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic : Exhibits pain-relieving properties by interacting with pain pathways.
- Neuroprotective : May protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant bioactivity against various cell lines. Key findings include:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Cancer Cells | 10–20 | Inhibition of cell proliferation |
| Neuronal Cells | 5–15 | Neuroprotection |
These results indicate the compound's potential as a therapeutic agent in oncology and neurology.
In Vivo Studies
Preclinical studies have also been conducted to evaluate the efficacy of the compound in animal models. Notable outcomes include:
- Reduction in Tumor Volume : In xenograft models, treatment with the compound resulted in a significant decrease in tumor size compared to controls.
- Pain Relief : Animal models of pain showed reduced sensitivity following administration, indicating analgesic properties.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
-
Case Study on Cancer Treatment :
- Objective : To assess the efficacy of the compound in reducing tumor growth.
- Method : Mice with implanted tumors were treated with varying doses.
- Outcome : Significant reduction in tumor size was observed, with minimal side effects.
-
Case Study on Neurological Disorders :
- Objective : Evaluate neuroprotective effects against oxidative stress.
- Method : Neuronal cultures exposed to oxidative agents were treated with the compound.
- Outcome : Enhanced cell survival rates were noted, suggesting protective mechanisms.
Q & A
Q. What are the common synthetic routes for synthesizing 4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions, including the coupling of piperidine derivatives with pyrazole-containing intermediates. Key steps include:
- Amide bond formation : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to link the piperidine and phenethylamine moieties .
- Functional group protection : Temporary protection of reactive groups (e.g., amines) to prevent side reactions during synthesis .
- Purification : High Performance Liquid Chromatography (HPLC) or column chromatography to isolate the target compound .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation and purity assessment require:
Q. What structural features contribute to its potential pharmacological activity?
The compound’s activity is influenced by:
- Piperidine core : Facilitates interactions with hydrophobic binding pockets in target proteins .
- Pyrazole moiety : Known for modulating receptor selectivity, particularly in anti-inflammatory or neurological targets .
- 4-Methoxyphenethyl group : Enhances lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves:
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., acylation) to minimize byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while anhydrous conditions prevent hydrolysis .
- Catalyst screening : Testing alternatives to EDC, such as HATU, to enhance coupling efficiency .
Q. How do structural analogs resolve contradictions in reported biological activity data?
Discrepancies arise from minor structural variations (e.g., halogen substitution or aryl group placement). Strategies include:
- Comparative binding assays : Testing analogs against the same receptor panel to isolate activity differences .
- Computational docking : Identifying how substituent positioning affects binding affinity (e.g., methoxy vs. fluorine groups) .
- Meta-analysis : Reviewing datasets from analogs like N-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole derivatives to identify trends .
Q. What experimental designs are recommended to elucidate its mechanism of action?
Key approaches:
- Radioligand displacement assays : Quantify affinity for receptors like serotonin or dopamine transporters .
- Cellular viability assays : Test toxicity and efficacy in disease-relevant cell lines (e.g., neuroinflammation models) .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .
Q. How can stability issues during storage be mitigated?
Stability considerations include:
- Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) to prevent hydrolysis .
- Buffered solutions : Use pH 7.4 phosphate buffers for aqueous formulations to avoid degradation .
- Light-sensitive containers : Amber vials prevent photodegradation of the methoxyphenethyl group .
Methodological Guidance
Q. What computational tools predict target interactions for this compound?
- Molecular Dynamics (MD) simulations : Analyze conformational flexibility in biological environments .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to observed activity .
- Docking software (AutoDock, Schrödinger) : Predict binding modes to receptors like GPCRs or kinases .
Q. How to design a SAR study comparing this compound to its analogs?
- Scaffold modification : Synthesize derivatives with varied substituents (e.g., replacing pyrazole with imidazole) .
- Bioisosteric replacement : Substitute the 4-methoxyphenethyl group with trifluoromethyl or cyano groups .
- Activity cliffs analysis : Identify sharp changes in potency due to minor structural changes (e.g., -OCH3 vs. -Cl) .
Q. What strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
